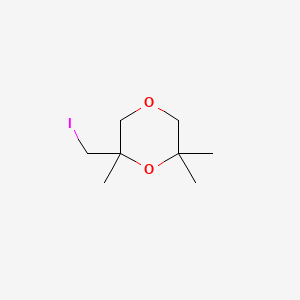

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is an organic compound that features an iodomethyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,6,6-trimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

Substitution: Products include azido, thiocyanato, or amino derivatives.

Oxidation: Products include alcohols and ketones.

Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group serves as a reactive site for nucleophiles, facilitating the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(iodomethyl)benzene: Similar in having iodomethyl groups but differs in the aromatic ring structure.

1,3-Bis(iodomethyl)benzene: Another isomer with iodomethyl groups on a benzene ring.

2-(Iodomethyl)-1,3,5-trimethylbenzene: Similar in having iodomethyl groups but differs in the benzene ring structure.

Uniqueness

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to the benzene derivatives

Biological Activity

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems and potential applications in biomedicine and environmental science.

This compound is characterized by its unique dioxane structure which influences its reactivity and interaction with biological systems. The presence of the iodomethyl group enhances its electrophilic properties, potentially allowing it to participate in nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds related to dioxanes exhibit antimicrobial properties. For instance, studies have shown that 1,4-dioxane derivatives can inhibit bacterial growth, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Biodegradation Potential

The biodegradation of 1,4-dioxane and its derivatives is a significant area of research due to environmental concerns. Microbial communities have been identified that can degrade 1,4-dioxane effectively. For example, a study reported that specific bacteria could utilize 1,4-dioxane as a carbon source under anaerobic conditions, leading to its breakdown into less harmful substances .

Table 1: Summary of Microbial Degradation Studies

| Microorganism | Substrate Used | Degradation Rate | Conditions |

|---|---|---|---|

| Pseudonocardia dioxanivorans | 1,4-Dioxane | Up to 64% in 6 months | Anaerobic |

| Pseudomonas mendocina KR1 | 1,4-Dioxane | >300 mole:1 mole | Co-metabolic with Ethane |

| Escherichia coli TG1 (T4MO) | 1,4-Dioxane | Variable | Aerobic |

Toxicological Profile

The toxicological effects of this compound are linked to the broader category of dioxanes. Studies have indicated that exposure to 1,4-dioxane can lead to adverse health effects such as irritation of the respiratory tract and potential carcinogenicity . The compound's ability to penetrate biological membranes raises concerns about its safety profile in both environmental and clinical settings.

Case Studies

Several case studies highlight the application of dioxane derivatives in remediation efforts. A notable case involved the installation of granular activated carbon (GAC) systems designed to remove 1,4-dioxane from contaminated water supplies. These systems demonstrated over 98% removal efficiency over several years . Such findings underscore the importance of understanding the biological activity of compounds like this compound for environmental management.

Research Findings

Recent research emphasizes the need for further exploration into the enzymatic pathways involved in the biodegradation of dioxanes. Studies have identified specific monooxygenases that play critical roles in breaking down these compounds. Understanding these pathways could lead to enhanced bioremediation strategies and the development of more effective treatments for contaminated sites .

Properties

Molecular Formula |

C8H15IO2 |

|---|---|

Molecular Weight |

270.11 g/mol |

IUPAC Name |

2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane |

InChI |

InChI=1S/C8H15IO2/c1-7(2)5-10-6-8(3,4-9)11-7/h4-6H2,1-3H3 |

InChI Key |

AJJJSTLURMHZLL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCC(O1)(C)CI)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.